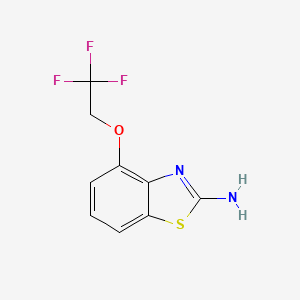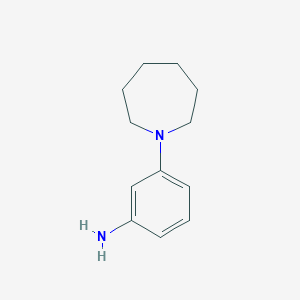
3-(Azepan-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-1-yl)aniline is a chemical compound with the molecular formula C12H18N2 . It contains a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aromatic), and 1 tertiary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of 3-(Azepan-1-yl)aniline includes a seven-membered azepane ring attached to an aniline group . It contains a total of 32 atoms; 18 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Characterization in Chemistry
- 3-(Azepan-1-yl)aniline has been utilized in the synthesis of various heterocyclic compounds. For example, it has been used in the formation of Schiff bases and oxazepine derivatives, which are characterized using techniques like FTIR, mass spectral, and elemental analyses (Jirjees, 2022).
Role in Organic Synthesis
- In organic synthesis, this compound has been employed in the one-pot synthesis of tetrahydrobenz[b]azepin-4-ones. This process highlights its versatility in reactions requiring either gold catalysts or no catalyst at all, demonstrating its unique role in relaying functional groups during synthesis (Cui et al., 2009).
Applications in Dye Synthesis
- 3-(Azepan-1-yl)aniline derivatives have been used in the creation of heterocyclic azo dyes. These dyes, synthesized at lower temperatures, show promising properties like high intensity and good quantum yield, making them significant in the dye industry (Maliyappa et al., 2020).
Electroluminescence and Photophysics
- This compound is integral in the development of luminescent materials. For instance, N,N-Di(6-phenylpyridin-2-yl)aniline, a related derivative, has been used to create platinum complexes with significant electroluminescence applications, offering potential for advanced display technologies (Vezzu et al., 2010).
Medicinal Chemistry Applications
- In medicinal chemistry, azepane derivatives of 3-(Azepan-1-yl)aniline have been explored for their potential as protein kinase B inhibitors, demonstrating the compound's relevance in drug discovery and pharmaceutical applications (Breitenlechner et al., 2004).
Environmental Applications
- The compound has also found applications in environmental science, particularly in the capture and removal of toxic substances like aniline from aqueous solutions, showcasing its potential in environmental cleanup and pollution control (Yu et al., 2017).
Propriétés
IUPAC Name |
3-(azepan-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBMLDBFQFHCSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)aniline | |
CAS RN |
141515-10-8 |
Source


|
| Record name | 3-(azepan-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)
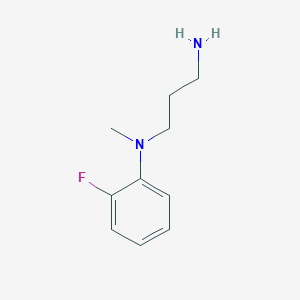
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
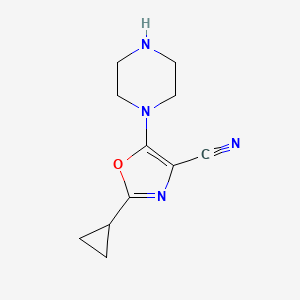
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
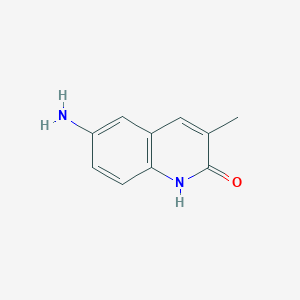
![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
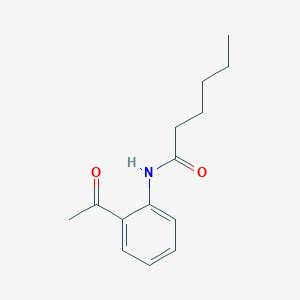
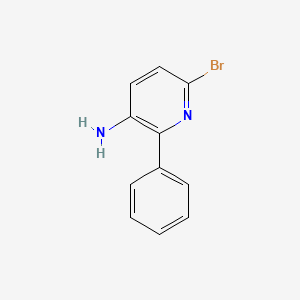
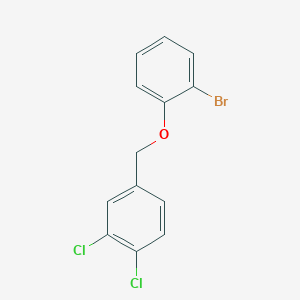
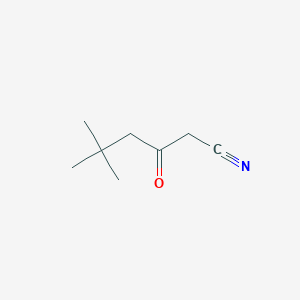
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)
